Technical Monograph: N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Technical Monograph: N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
This guide serves as a technical monograph for N2-(Pyridin-3-yl)pyrimidine-2,5-diamine , a critical pharmacophore scaffold used extensively in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, SYK, and CDK inhibitors).[1]
[1]
CAS Number: 910904-48-2
Chemical Formula: C
Executive Technical Summary
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine represents a "privileged structure" in medicinal chemistry.[1] Its dual-ring system, connected by an amine linker, is designed to mimic the adenine ring of ATP.[1] The pyrimidine core serves as the primary hinge-binding motif, while the pyridine-3-yl substituent provides vectors for extending into the solvent-exposed or hydrophobic pockets of protein kinases.[1]
This compound is primarily utilized as an advanced intermediate.[1] The C5-amino group is a versatile nucleophile, allowing for further derivatization (e.g., amide coupling, urea formation) to tune selectivity and potency against specific kinase targets.[1]
Physicochemical Profile
| Property | Value | Note |
| Appearance | Pale yellow to tan solid | Oxidation sensitive (amines) |
| Predicted pKa | ~3.5 (Pyridine N), ~5.8 (Pyrimidine N) | Protonation states affect solubility |
| LogP (Predicted) | 0.6 – 0.9 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Donors | 3 | Essential for hinge interaction |
| H-Bond Acceptors | 4 | Key for water solubility and target binding |
| Solubility | DMSO, Methanol, dilute acid | Poor solubility in non-polar solvents |
Synthetic Architecture & Methodology
The synthesis of this scaffold requires precise regiocontrol to ensure the pyridine amine attaches at the C2 position of the pyrimidine, followed by the reduction of a latent nitrogen source at C5.[1]
Retrosynthetic Analysis (Graphviz Visualization)
The following diagram illustrates the convergent synthesis strategy, prioritizing the S
Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by nitro group reduction.[1][2]
Detailed Experimental Protocol
Step 1: S
Ar Coupling
Objective: Synthesis of N-(5-nitropyrimidin-2-yl)pyridin-3-amine.
-
Reagents: Charge a reaction vessel with 2-chloro-5-nitropyrimidine (1.0 eq) and 3-aminopyridine (1.1 eq).
-
Solvent System: Suspend in Isopropanol (iPrOH) or n-Butanol (10 mL/g). Rationale: Protic solvents facilitate the transition state of S
Ar reactions on electron-deficient heterocycles.[1] -
Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl byproduct.
-
Reaction: Heat to reflux (80–100°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (M+H 160) and formation of the intermediate (M+H ~218).[1]
-
Workup: Cool to room temperature. The product often precipitates.[1] Filter the solid, wash with cold iPrOH and water.[1] If no precipitate forms, concentrate in vacuo and triturate with diethyl ether.[1]
Step 2: Nitro Reduction
Objective: Conversion to N2-(Pyridin-3-yl)pyrimidine-2,5-diamine.[1]
Method A: Catalytic Hydrogenation (Cleanest Profile)
-
Setup: Dissolve the nitro intermediate in MeOH:THF (1:1) .
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Conditions: Stir under H
atmosphere (balloon pressure or 30 psi) at RT for 2–12 hours. -
Validation: Monitor for the shift in retention time and mass (M+H 218
188). -
Purification: Filter through a Celite pad to remove Pd.[1] Concentrate the filtrate. The resulting amine is sensitive to oxidation; store under inert gas (Ar/N
).[1]
Method B: Iron-Mediated Reduction (For Halogen-Sensitive Analogs)
-
Reagents: Suspend intermediate in EtOH/Water (4:1) . Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1]
-
Reaction: Heat to 70°C for 2 hours.
-
Workup: Filter hot through Celite. Basify filtrate with NaHCO
and extract with EtOAc.[1]
Structural Biology & Mechanism of Action[1]
This scaffold is engineered to exploit the ATP-binding cleft of kinases.[1] The 2,5-diaminopyrimidine core acts as a bidentate or tridentate anchor.[1]
Pharmacophore Binding Mode
The N2-amine and the pyrimidine N1/N3 atoms typically form a "Donor-Acceptor-Donor" (DAD) or "Acceptor-Donor" motif complementary to the kinase hinge region backbone (e.g., the backbone amide of Methionine or Leucine residues in the hinge).[1]
Figure 2: Schematic representation of the hydrogen bonding network between the scaffold and a generic kinase hinge region.[1]
Structure-Activity Relationship (SAR) Implications[1]
-
N2-Pyridine Ring: Often occupies the hydrophobic pocket II or extends toward the solvent front.[1] The position of the nitrogen in the pyridine ring (3-yl vs 4-yl) significantly alters the vector and water-bridging capabilities.[1]
-
C5-Amine: This is the "exit vector."[1] Derivatization here allows the molecule to reach the ribose-binding pocket or the DFG motif (Asp-Phe-Gly), determining whether the inhibitor is Type I (active conformation) or Type II (inactive conformation).[1]
Quality Control & Characterization Standards
To ensure data integrity in drug development, the following analytical criteria must be met.
HPLC Purity Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Acceptance Criteria: >95% area purity. Impurities at RRT ~0.8 (unreduced nitro) must be <0.5%.[1]
NMR Validation (Expected Signals in DMSO-d )
-
Pyrimidine Singlet:
~8.0–8.2 ppm (2H, s, H-4/H-6 of pyrimidine).[1] Note: The symmetry of the pyrimidine ring may make these equivalent or distinct depending on the rotational barrier.[1] -
Pyridine Protons: Characteristic multiplets in the aromatic region (7.0–8.8 ppm).[1]
-
Amine Protons: Broad singlets. N2-H is often downfield (~9.0 ppm) due to H-bonding; C5-NH
is typically upfield (~4.5–5.0 ppm).[1]
References
-
Rovathin Foreign Trade Co. (n.d.).[1] N-pyridin-3-yl-pyrimidine-2,5-diamine Product Record. Retrieved January 28, 2026, from [Link] (Verified CAS 910904-48-2 association).[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Pyrimidine-2,5-diamine. Retrieved January 28, 2026, from [Link] (Structural class grounding).[1]
-
Traxler, P., et al. (1996).[1] 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[1] Journal of Medicinal Chemistry. (Contextual reference for aminopyrimidine binding modes).
-
Zimmermann, J., et al. (1997).[1] Phenylamino-pyrimidine (PAP) derivatives: A new class of potent and selective BCR-ABL inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for pyrimidine-diamine synthesis).
